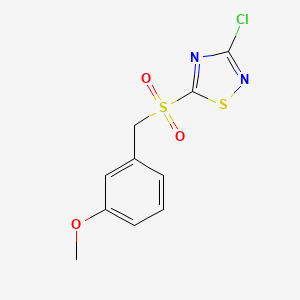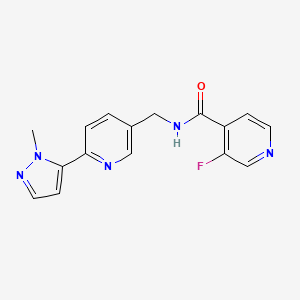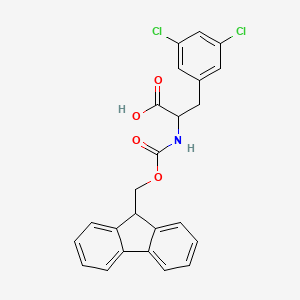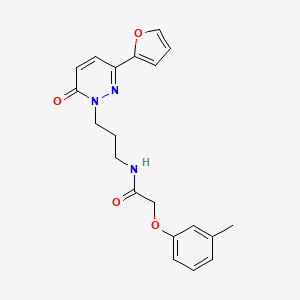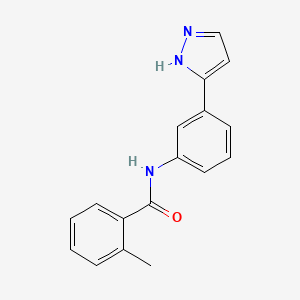
N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide” belongs to a class of organic compounds known as benzamides, which are characterized by a benzene ring connected to an amide functional group . The presence of the pyrazolyl group suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for “N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide” is not available, similar compounds are often synthesized through a series of reactions involving the corresponding acid, amine, and pyrazole derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be complex. An X-ray crystal structure analysis of a similar compound, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, exhibits dimers of 1-phenyl-1H-pyrazol-3-ol units .Scientific Research Applications
Synthesis and Pharmacological Activities
A series of pyrazole derivatives, including structures related to N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide, were synthesized and evaluated for their anti-inflammatory activities. These compounds have shown promising results, with many exhibiting good anti-inflammatory activities and less toxicity, indicating their potential as therapeutic agents (Abdulla et al., 2014).
Antiproliferative Effects on Cancer Cells
Research into conformationally rigid analogs of the aminopyrazole amide scaffold, including derivatives related to our compound of interest, has demonstrated significant antiproliferative activities against melanoma cells. Some of these derivatives have shown to be potent inhibitors of Raf kinases, suggesting their utility in cancer therapy (Kim et al., 2011).
Molecular Design for Anticancer Activity
Further studies on 2-Pyrazoline derivatives, including those structurally similar to N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide, have highlighted their potential as anticancer agents. Certain derivatives displayed significant cytotoxic effects on various cancer cell lines, including HeLa, MCF-7, and MKN-45, without affecting normal cells, indicating their specificity and potential therapeutic value (Tok et al., 2020).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives have revealed their significant antioxidant activity. These complexes, including those related to the compound , demonstrate the potential of pyrazole derivatives in developing antioxidant therapies, showcasing the versatility of these compounds beyond their antiproliferative and anti-inflammatory applications (Chkirate et al., 2019).
properties
IUPAC Name |
2-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-5-2-3-8-15(12)17(21)19-14-7-4-6-13(11-14)16-9-10-18-20-16/h2-11H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKRGXANMBKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrazol-3-yl)phenyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

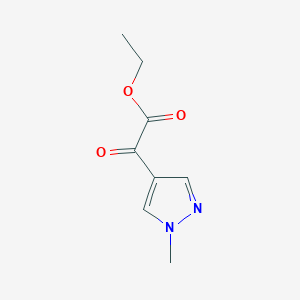
![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)
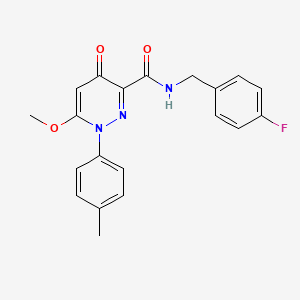
![3-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2812403.png)
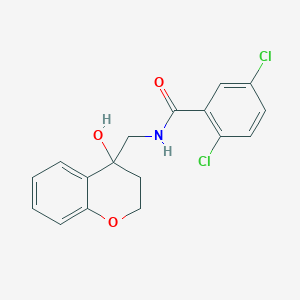
![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)
![4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812410.png)

